molecular formula C17H24N4OS B6418832 N-[3-(morpholin-4-yl)propyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine CAS No. 70059-57-3

N-[3-(morpholin-4-yl)propyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine

Cat. No. B6418832
CAS RN: 70059-57-3
M. Wt: 332.5 g/mol
InChI Key: IAHMARGGZULNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. Morpholine is a heterocyclic organic compound, consisting of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with morpholine. Without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The compound appears to contain a complex polycyclic system with multiple rings, including a morpholine ring. The presence of nitrogen in the morpholine ring and elsewhere in the molecule could have significant implications for its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could increase its solubility in water .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

Compounds similar to “N-(3-morpholinopropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” have been used in the development of high-mobility OFET devices . These devices are a type of transistor that utilizes an organic semiconductor in its channel.

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

These compounds have also been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene . These applications take advantage of the compound’s light-absorbing properties.

Aggregation-Induced Emission (AIE)

The compound exhibits aggregation-induced emission (AIE), a phenomenon where the compound emits light upon aggregation . This property can be useful in various fields, including sensing, bioimaging, and optoelectronics.

Drug Discovery

The compound could potentially be used in the field of drug discovery. For instance, similar compounds have been used in the development of LRRK2 kinase inhibitors, which are potentially useful in the treatment of Parkinson’s disease .

Organic Electronics and Bioelectronics

The conjugation of small-molecule semiconductors with self-assembling peptides is a powerful tool for the fabrication of supramolecular soft materials for organic electronics and bioelectronics .

Fragment-Based Drug Screening

The compound could potentially be used in fragment-based drug screening, a method used in drug discovery to identify lead compounds .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many drugs containing a morpholine ring are used for their antifungal or anticancer properties .

Safety and Hazards

As with any chemical compound, handling requires appropriate safety measures. It’s important to avoid inhalation, ingestion, or contact with skin and eyes .

Future Directions

Future research could focus on elucidating the biological activity of this compound, as well as optimizing its synthesis. Given the presence of the morpholine ring, it might be interesting to investigate its potential as a pharmaceutical agent .

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-2-5-14-13(4-1)15-16(19-12-20-17(15)23-14)18-6-3-7-21-8-10-22-11-9-21/h12H,1-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHMARGGZULNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318607
Record name N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

CAS RN

70059-57-3
Record name NSC333009
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.